Product packaging for 1-[(4-Chlorophenyl)sulfonyl]-D-proline(Cat. No.:CAS No. 910481-88-8)

1-[(4-Chlorophenyl)sulfonyl]-D-proline

Cat. No.: B13910195
CAS No.: 910481-88-8
M. Wt: 289.74 g/mol
InChI Key: JXMXHRZHMZMBDK-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Chlorophenyl)sulfonyl]-D-proline is a synthetically modified amino acid designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This compound features a D-proline core, the non-natural enantiomer of the proteinogenic amino acid, which is known for its distinct biological activity and stability compared to its L-counterpart . The sulfonamide group, formed by the (4-chlorophenyl)sulfonyl moiety, is a privileged structure in pharmaceuticals, frequently employed to enhance target binding and modulate the physicochemical properties of lead compounds . Researchers can utilize this chemical as a versatile building block for the synthesis of more complex molecules, such as potential enzyme inhibitors or probes for protein function. Its structural framework is similar to that of other sulfonyl-proline derivatives which have been investigated for their interactions with biological targets, including viral proteins . As a specialized chiral synthon, it is valuable for creating compound libraries and exploring structure-activity relationships. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12ClNO4S B13910195 1-[(4-Chlorophenyl)sulfonyl]-D-proline CAS No. 910481-88-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

910481-88-8

Molecular Formula

C11H12ClNO4S

Molecular Weight

289.74 g/mol

IUPAC Name

(2R)-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H12ClNO4S/c12-8-3-5-9(6-4-8)18(16,17)13-7-1-2-10(13)11(14)15/h3-6,10H,1-2,7H2,(H,14,15)/t10-/m1/s1

InChI Key

JXMXHRZHMZMBDK-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@@H](N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)O

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 1 4 Chlorophenyl Sulfonyl D Proline

Stereoselective Synthesis of D-Proline Derivatives and Analogues

The synthesis of the parent D-proline moiety is a critical prerequisite for accessing the title compound. Historically, D-amino acids were often obtained through the resolution of racemic mixtures, a process that is inherently inefficient as it discards at least 50% of the material. omizzur.com Modern synthetic chemistry has largely overcome this limitation through the development of highly stereoselective methods.

One prominent strategy is asymmetric catalytic hydrogenation. For instance, a patented method describes the synthesis of D-proline starting from pyrrolidine-2-formaldehyde. google.com This process utilizes an asymmetric catalytic hydrogenation step with a chiral iridium catalyst, (R)-SpiroPAP-Me-Ir, to establish the desired stereocenter, followed by an oxidation reaction to yield D-proline with high optical purity. google.com This approach is advantageous for industrial-scale production due to the low catalyst loading, potential for catalyst recycling, and use of common, environmentally benign solvents. google.com

Another powerful approach involves the modification of existing, inexpensive chiral molecules, a strategy known as the "chiral pool" approach. For example, L-hydroxyproline can be used as a starting material to synthesize various substituted proline derivatives. Through stereospecific reactions such as Mitsunobu inversions or SN2 reactions on activated hydroxyl groups, the stereochemistry at the 4-position of the proline ring can be controlled to produce a wide array of diastereomeric proline analogues. nih.gov These functionalized prolines can then serve as precursors for further derivatization, including N-sulfonylation.

Established and Novel Synthetic Routes to 1-[(4-Chlorophenyl)sulfonyl]-D-proline

The most established and direct route to this compound is the N-sulfonylation of D-proline with 4-chlorobenzenesulfonyl chloride. This transformation is a classic example of a Schotten-Baumann reaction, which is widely used for the acylation and sulfonylation of amines. organic-chemistry.orgchimia.ch

The reaction is typically conducted in a biphasic system, where D-proline is dissolved in an aqueous alkaline solution (e.g., using sodium hydroxide (B78521) or potassium hydroxide), and the 4-chlorobenzenesulfonyl chloride is dissolved in an immiscible organic solvent. cam.ac.ukresearchgate.net The base serves to deprotonate the secondary amine of the proline, generating the nucleophilic prolinate anion, and also to neutralize the hydrochloric acid byproduct formed during the reaction. organic-chemistry.org The prolinate then attacks the sulfonyl chloride to form the stable sulfonamide bond.

Scheme 1: Established Schotten-Baumann Synthesis of this compound

D-Proline reacts with 4-chlorobenzenesulfonyl chloride under aqueous basic conditions to yield the target compound.

While this batch method is robust, novel approaches focus on improving reaction efficiency, safety, and scalability. One significant innovation is the use of continuous flow chemistry. cam.ac.ukresearchgate.net In a flow reactor, the aqueous proline solution and the organic sulfonyl chloride solution are pumped together through a static mixer, enabling rapid and highly efficient mixing. This precise control over reaction parameters can significantly suppress side reactions, such as the hydrolysis of the sulfonyl chloride, leading to higher yields and purity compared to traditional batch processing. cam.ac.uk

Optimization of Reaction Conditions and Yields for Research-Scale Production

Optimizing the synthesis of this compound is crucial for ensuring high yield and purity, which are essential for research applications. The key parameters of the Schotten-Baumann reaction that can be adjusted include the choice of base, solvent system, temperature, and stoichiometry of reactants.

The solvent system also plays a significant role. Biphasic systems using water and a non-chlorinated organic solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or toluene (B28343) are increasingly preferred for their reduced environmental impact. researchgate.net The efficiency of mixing in these systems is paramount to facilitate the reaction at the phase interface.

Temperature control is another important factor. These reactions are often initiated at low temperatures (e.g., 0–5 °C) to manage the exothermic nature of the reaction and minimize the rate of sulfonyl chloride hydrolysis, before being allowed to warm to room temperature to ensure complete conversion. mdpi.com

The table below summarizes key reaction parameters and their typical optimization goals.

ParameterVariableGoal of OptimizationTypical Conditions / Notes
BaseNaOH, KOH, Et3NMaximize amine deprotonation while minimizing hydrolysis of sulfonyl chloride. Neutralize HCl byproduct.Aqueous inorganic bases (NaOH, KOH) are common and cost-effective. cam.ac.ukresearchgate.net
pHTypically 9-13Balance reaction rate with stability of the sulfonyl chloride.Optimal pH is often determined empirically for each specific substrate. researchgate.net
Solvent SystemWater/DCM, Water/Toluene, Water/2-MeTHFEnsure solubility of reactants and facilitate product isolation. Minimize environmental impact.Biphasic systems are standard. Flow chemistry enhances mixing and reduces hydrolysis. cam.ac.uk
Temperature0 °C to Room TemperatureControl exothermicity and suppress side reactions.Initial cooling followed by warming to ensure reaction completion. mdpi.com
StoichiometryEquivalents of sulfonyl chloride and baseEnsure complete conversion of the starting amino acid without excessive use of reagents.A slight excess of the sulfonyl chloride may be used. At least 2 equivalents of base are needed.

Strategies for Chemical Modification and Derivatization to Explore Structural Diversity

To investigate structure-activity relationships, this compound can be systematically modified at three primary positions: the proline ring, the carboxyl group, and the aromatic ring of the sulfonyl moiety.

Proline Ring Modification: The pyrrolidine (B122466) ring can be functionalized, most commonly at the 4-position. A powerful technique known as "proline editing" allows for the stereospecific introduction of a wide range of substituents starting from 4-hydroxyproline (B1632879). nih.gov This can be performed on a solid support, where the hydroxyl group is converted into a good leaving group (e.g., a sulfonate) and then displaced by various nucleophiles to introduce groups like azides, thiols, or halides. nih.gov This allows for the synthesis of a library of diastereomeric analogues.

Carboxyl Group Derivatization: The carboxylic acid functionality is a versatile handle for derivatization. Standard peptide coupling reagents (e.g., BOP reagent, EDC) can be used to form amide bonds with a diverse set of amines, generating a library of amides or peptide conjugates. chimia.ch The carboxyl group can also be reduced to an alcohol or converted to other functional groups to further expand structural diversity.

Aromatic Ring Modification: The 4-chlorophenyl group can be altered either by starting with a different sulfonyl chloride or by performing reactions on the aromatic ring. For example, nucleophilic aromatic substitution (SNAr) could potentially replace the chlorine atom with other nucleophiles under specific conditions. Alternatively, electrophilic aromatic substitution is generally difficult due to the deactivating nature of the sulfonyl group, but related chemistries could be used to synthesize analogues with different substitution patterns on the aromatic ring.

Modification SiteSynthetic StrategyPotential New Functional Groups
Proline Ring (C4-position)SN2 displacement from 4-hydroxyproline derivatives-F, -N3, -SH, -OR, alkyl chains
Carboxyl GroupAmide coupling, reduction, esterificationAmides (-CONHR), alcohols (-CH2OH), esters (-COOR)
Chlorophenyl RingUse of different arylsulfonyl chlorides, SNAr-F, -Br, -NO2, -OCH3, -CH3

Synthesis of Chiral Analogs and Isomers for Stereochemical Investigations

The stereochemistry of a molecule is often fundamental to its biological activity. The synthesis of chiral analogues and isomers of this compound is essential for stereochemical investigations.

Enantiomers: The corresponding L-enantiomer, 1-[(4-Chlorophenyl)sulfonyl]-L-proline, can be synthesized in an identical fashion to the D-enantiomer, simply by substituting L-proline as the starting material in the Schotten-Baumann reaction. Comparing the properties and activities of the two enantiomers is a standard method for probing the stereochemical requirements of a biological target.

Diastereomers: As discussed previously, diastereomers can be generated by introducing additional stereocenters onto the proline ring. Starting with commercially available chiral precursors like (2S, 4R)-4-hydroxy-L-proline (a diastereomer of the common (2S, 4S) form) and performing the N-sulfonylation reaction would yield a specific diastereomer of the final product. The "proline editing" strategy provides a systematic way to generate a full set of diastereomers by controlling the stereochemistry at the 4-position. nih.gov

Advanced Synthetic Techniques and Methodological Innovations in Sulfonyl Proline Chemistry

Beyond the optimization of classical methods, several advanced techniques are influencing the synthesis of sulfonyl proline derivatives.

Continuous Flow Synthesis: As mentioned, flow chemistry represents a significant methodological innovation for Schotten-Baumann reactions. cam.ac.uk It offers superior control over mixing, temperature, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially during scale-up. The ability to telescope reaction steps without intermediate isolation is another key advantage. researchgate.net

Solid-Phase Synthesis: For the rapid generation of compound libraries for screening purposes, solid-phase synthesis is an invaluable tool. nih.gov By anchoring a proline derivative (e.g., hydroxyproline) to a resin, a series of reactions can be performed, including N-sulfonylation and subsequent modification of the proline ring or coupling at the carboxyl terminus. This methodology facilitates purification, as excess reagents and byproducts are simply washed away, and can be automated to accelerate the discovery process. nih.govresearchgate.net

Novel Coupling Methodologies: While the reaction of a sulfonyl chloride with an amine is the most common way to form a sulfonamide, research into alternative methods continues. For example, novel coupling reagents or catalytic methods for sulfonamide bond formation could provide milder conditions or broader functional group tolerance, expanding the scope of accessible molecular structures. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Rational Design Principles for 1-[(4-Chlorophenyl)sulfonyl]-D-proline Derivatives

The rational design of derivatives based on the this compound scaffold is fundamentally guided by mimicking the structure of natural substrates for specific biological targets, particularly enzymes that recognize proline. nih.gov The core structure, comprising a proline ring, a sulfonyl linker, and a chlorophenyl group, serves as a versatile template for introducing molecular diversity.

Key design principles often involve:

Proline Ring as a Constrained Scaffold: The rigid pyrrolidine (B122466) ring of the D-proline moiety provides a conformationally restricted backbone. nih.gov This rigidity is crucial as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. nih.gov Design strategies often exploit this feature to orient other functional groups in a precise three-dimensional arrangement to match the topology of a target's active site. nih.gov

Sulfonamide Linker: The sulfonamide group acts as a stable and synthetically accessible linker. It can participate in hydrogen bonding interactions with protein residues, serving as a hydrogen bond acceptor. Its geometry influences the relative orientation of the proline and chlorophenyl moieties.

Aromatic Group for Target Interactions: The 4-chlorophenyl group is designed to fit into hydrophobic pockets within the target protein. Aromatic rings can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, which are critical for binding affinity. researchgate.net The chlorine substituent is often included to enhance lipophilicity and modulate electronic properties, which can influence both potency and pharmacokinetic properties. nih.gov

Derivatives are frequently designed as inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4) or prolyl endopeptidases, where the proline component mimics the natural substrate. nih.govnih.gov By analyzing the crystal structures of these target enzymes, researchers can rationally modify the scaffold to introduce substituents that form specific, favorable interactions with amino acid residues in the active site, thereby enhancing inhibitory potency and selectivity. nih.gov

Impact of Substituent Modifications on Biological Activity and Target Binding Affinity

Systematic modification of the this compound scaffold has provided significant insights into its structure-activity relationship. Changes to the phenyl ring, the proline moiety, and the sulfonyl group can dramatically alter biological activity and binding affinity.

Modifications on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical determinants of activity. The 4-chloro substituent is a common starting point, but variations are explored to probe the electronic and steric requirements of the target's binding pocket. For instance, in a related series of N-{4-[(4-X-phenyl)sulfonyl]benzoyl}-L-valine derivatives, replacing the chlorine atom with a more lipophilic bromine atom was found to be slightly beneficial in some cases but potentially detrimental in others due to lower water solubility, highlighting a delicate balance between lipophilicity and activity. researchgate.net The position of the halogen also matters; studies on other halophenol derivatives have shown that moving a chloro atom from a para- to an ortho-position can significantly impact inhibitory activity. nih.gov

The following table summarizes the general impact of substituent modifications on related proline sulfonamide scaffolds.

Modification SiteType of SubstituentGeneral Impact on ActivityReference
Phenyl Ring Halogen (e.g., Br for Cl)Can increase lipophilicity; effect is target-dependent and can be detrimental if solubility is overly reduced. researchgate.net
Phenyl Ring Positional IsomersChanging substituent position (e.g., ortho vs. para) significantly affects binding and activity. nih.gov
Proline Ring 4-position substitution (e.g., Fluoro)Alters ring pucker and conformational preferences (cis/trans), which can fine-tune biological mechanism and potency. mdpi.com

These findings underscore the importance of fine-tuning the electronic and steric properties of the molecule to achieve optimal interactions with a specific biological target.

Influence of Chirality and Stereochemistry on Biological Selectivity and Potency

Chirality is a paramount factor in the biological activity of this compound derivatives, as biological targets such as enzymes and receptors are themselves chiral. The specific stereochemistry of the proline ring profoundly influences potency and selectivity.

The use of D-proline, the unnatural enantiomer of the common L-proline, is a deliberate design choice. This can confer resistance to degradation by proteases, which typically recognize L-amino acids, thereby increasing the molecule's biological half-life. Furthermore, the D-configuration orients the carboxylate group and the chlorophenylsulfonyl moiety in a distinct spatial arrangement compared to the L-isomer. This specific 3D structure is often essential for fitting into the active site of a target protein.

Studies on inhibitors for prolyl endopeptidase have shown that replacing an L-proline derivative with its D-isomer can lead to a remarkable reduction in inhibitory activity. nih.gov This demonstrates that the enzyme's active site has a strict stereochemical preference, and only one enantiomer can achieve the optimal binding interactions.

Furthermore, introducing additional chiral centers, for instance by substituting the proline ring, creates diastereomers which can exhibit vastly different biological profiles. Research on other proline-containing molecules has shown that stereoisomers with defined absolute configurations can fine-tune and direct activity towards distinct targets. The stereochemistry at the 4-position of the proline ring (e.g., 4R vs. 4S) can promote either a cis or trans conformation of the preceding amide bond, which dramatically alters the peptide backbone's shape and its subsequent biological interactions. mdpi.com This principle highlights how stereochemical modifications can be a powerful tool for optimizing both the potency and the selectivity of proline-based compounds.

The differential activity of stereoisomers can be summarized as follows:

Enantiomers (e.g., D- vs. L-proline): Often exhibit significant differences in potency, with one enantiomer (the eutomer) being much more active than the other (the distomer). nih.gov

Diastereomers (from additional chiral centers): Can have unique biological activities and selectivities for different targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While specific QSAR models exclusively for this compound analogs are not widely published, models developed for structurally related compounds, such as benzenesulfonyl derivatives and chlorophenols, provide a framework for understanding the key molecular descriptors that likely govern activity. nih.govmdpi.com

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These models map the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields of a molecule. nih.gov For a series of this compound analogs, a QSAR model would likely identify the following as key determinants of activity:

Steric Fields: The size and shape of substituents on both the phenyl and proline rings would be critical. CoMFA contour maps would indicate regions where bulky groups enhance or diminish activity, guiding the design of derivatives that better fit the target's binding site.

Electrostatic Fields: The distribution of charge across the molecule, particularly around the sulfonyl group, the chlorine atom, and the proline carboxylate, would be important. QSAR models can highlight areas where electropositive or electronegative potentials are favorable for interaction with polar residues in the active site.

Hydrophobic Fields: The lipophilicity of the 4-chlorophenyl group and any other added substituents would be a significant descriptor. Hydrophobic fields are crucial for interactions within nonpolar pockets of the target protein.

A typical QSAR study involves aligning a series of analogs and calculating these fields to build a statistical model. The robustness of such models is evaluated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (R²). nih.gov For example, a 3D-QSAR model for chlorophenol derivatives achieved a q² of 0.803 and an R² of 0.925, indicating good stability and predictive ability. nih.gov Similar robust models could be developed for this compound analogs to predict the activity of new, unsynthesized compounds and prioritize synthetic efforts.

The table below lists common descriptors used in QSAR studies of related aromatic and sulfonamide compounds.

Descriptor TypeSpecific DescriptorRelevance to this compound AnalogsReference
Electronic Dipole Moment, HOMO/LUMO energiesDescribes the molecule's polarity and reactivity; important for electrostatic interactions. nih.gov
Steric Molecular Volume, Surface AreaRelates to the size and shape of the molecule and how it fits into the binding pocket. nih.gov
Hydrophobic LogPQuantifies the lipophilicity, crucial for membrane permeability and hydrophobic interactions. nih.gov
Topological Connectivity IndicesDescribes the branching and arrangement of atoms within the molecule. mdpi.com

Computational and Experimental Approaches to Elucidate SAR

A combination of computational and experimental techniques is essential for fully elucidating the structure-activity relationships of this compound derivatives.

Experimental Approaches: The foundation of any SAR study is the synthesis and biological evaluation of a series of analogs. This involves systematically modifying different parts of the lead structure. For the this compound scaffold, this includes:

Analog Synthesis: Preparing derivatives with different substituents on the phenyl ring (e.g., varying halogen, alkyl, or alkoxy groups), altering the substitution pattern (ortho, meta, para), or modifying the proline ring. researchgate.net

Biological Screening: Testing the synthesized compounds in relevant in vitro assays to determine their biological activity, such as enzyme inhibition assays to obtain IC₅₀ values. nih.gov

X-ray Crystallography: Co-crystallizing potent inhibitors with their target protein provides a definitive, high-resolution view of the binding mode. This allows for direct observation of key interactions (hydrogen bonds, hydrophobic contacts) and serves as the ultimate validation for computational models. mdpi.com

Computational Approaches: Computational methods are used to rationalize experimental findings and guide the design of new, more potent analogs.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. mdpi.com Docking studies can help visualize how different derivatives of this compound fit into a target's active site, explaining why certain substituents increase affinity while others decrease it. For example, docking can reveal if a larger substituent creates a steric clash or if a hydrogen-bond-donating group is correctly positioned to interact with a key residue. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. nih.gov While docking provides a static snapshot, MD can assess the stability of the binding pose and the flexibility of both the ligand and the protein's active site, offering a more realistic representation of the binding event in a physiological environment. nih.gov

Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. A pharmacophore model derived from a set of active this compound analogs can be used to screen virtual libraries for new, structurally diverse compounds with the potential for similar biological activity.

By integrating these computational and experimental strategies, researchers can build a comprehensive understanding of the SAR for this compound class, enabling the efficient design of optimized derivatives with improved potency, selectivity, and drug-like properties.

Molecular Target Identification and Mechanistic Elucidation of 1 4 Chlorophenyl Sulfonyl D Proline

Proteomic Approaches for Target Validation and Off-Target ProfilingNo information available.

It is possible that research on this compound exists but has not been published in publicly accessible domains, or it may be referred to by a different chemical name or internal company code that is not widely known. Without access to such proprietary data, a detailed scientific article on 1-[(4-Chlorophenyl)sulfonyl]-D-proline cannot be generated.

Based on a comprehensive search of available scientific literature, there is no specific preclinical data on the pharmacological and biological efficacy of the chemical compound This compound .

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information for the specified outline sections:

Pre Clinical Pharmacological and Biological Efficacy Studies of 1 4 Chlorophenyl Sulfonyl D Proline

Exploration of Therapeutic Potential in Specific Pre-clinical Disease Areas

Information exists for compounds with similar structural features, such as a (4-chlorophenyl)sulfonyl group or a proline moiety, but these are distinct chemical entities with different biological activities. Adhering to the strict instruction to focus solely on 1-[(4-Chlorophenyl)sulfonyl]-D-proline prevents the inclusion of data from these other non-identical compounds.

Computational and Structural Biology Approaches in 1 4 Chlorophenyl Sulfonyl D Proline Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For 1-[(4-Chlorophenyl)sulfonyl]-D-proline and its analogs, docking studies are crucial for identifying potential protein targets and understanding the key interactions that stabilize the ligand-protein complex.

Research on similar sulfonyl-amino acid derivatives has shown that the sulfonyl group is a potent hydrogen bond acceptor, often interacting with backbone amide protons or the side chains of polar amino acids like arginine, lysine, and serine within the active site. The chlorophenyl group typically engages in hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan. The D-proline scaffold provides a rigid conformational constraint, orienting the other functional groups for optimal binding and potentially forming additional hydrogen bonds or van der Waals contacts. For instance, in studies of related inhibitors, the proline ring often settles into hydrophobic pockets, while its carboxylate group can form salt bridges with positively charged residues. nih.gov

Table 1: Illustrative Ligand-Protein Interactions for a Sulfonyl-Proline Scaffold

Interaction TypeFunctional Group of LigandPotential Interacting Residues in Protein
Hydrogen BondSulfonyl OxygenArg, Lys, Ser, Thr, Gln, Asn (Side Chain); Gly, Leu, Val (Backbone NH)
Salt BridgeCarboxylateArg, Lys, His (Positively Charged)
Hydrophobic/van der WaalsChlorophenyl RingAla, Val, Leu, Ile, Phe, Trp
π-π StackingChlorophenyl RingPhe, Tyr, Trp, His
CH/π InteractionProline RingPhe, Tyr, Trp

Molecular Dynamics Simulations for Conformational Stability and Binding Site Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a powerful complement to static docking poses. MD simulations are used to assess the conformational stability of this compound both in solution and when bound to a protein. These simulations can reveal whether the initial binding pose predicted by docking is stable or if the ligand undergoes significant conformational changes. mdpi.com

For proline-containing molecules, MD simulations are particularly valuable for studying the cis-trans isomerization of the peptide bond, a conformational switch known to be critical in protein folding and function. shu.edunih.govfrontiersin.org By simulating the ligand-protein complex, researchers can analyze the stability of key hydrogen bonds, the fluctuation of the ligand within the binding pocket, and the role of water molecules in mediating interactions. The root mean square deviation (RMSD) of the ligand is often monitored to quantify its stability, with low RMSD values indicating a stable binding mode. mdpi.com Furthermore, techniques like Gaussian accelerated molecular dynamics can be employed to overcome the high energy barrier of proline isomerization and sample different conformational states more effectively. frontiersin.org

Homology Modeling and Structural Prediction of Novel Target Proteins

When an experimental structure of a potential protein target for this compound is unavailable, homology modeling can be used to generate a reliable 3D model. This approach relies on the amino acid sequence of the target protein and its evolutionary relationship to a protein with a known structure (the template).

Quantum Chemical Calculations and Electronic Properties Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound at the atomic level. nih.gov These calculations provide a deeper understanding of the molecule's intrinsic reactivity, stability, and intermolecular interaction capabilities.

Studies on analogous compounds like Tosyl-D-Proline have been performed using DFT at the B3LYP/6-311++G(d) level of theory to optimize the molecular geometry and analyze vibrational frequencies. masjaps.comzenodo.org Such analyses help in confirming the most stable conformation and understanding the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. ripublication.com Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack, which is crucial for understanding how the molecule will interact with a protein's active site. nih.govnih.gov

Table 2: Predicted Electronic Properties for the Analogous Compound Tosyl-D-Proline

ParameterDescriptionPredicted Value
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.-
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.-
HOMO-LUMO Gap (ΔE) Difference in energy between HOMO and LUMO; indicates chemical reactivity.-
Dipole Moment A measure of the molecule's overall polarity.-
Mulliken Atomic Charges Provides the partial charge on each atom, indicating sites for electrostatic interaction.-
Note: Specific values for this compound are not publicly available; this table illustrates the types of data generated from DFT studies on highly similar analogs like Tosyl-D-Proline. masjaps.comzenodo.org

In Silico Prediction of Biological Activities and ADME Properties (Computational/Predictive Focus)

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, providing an early assessment of their pharmacokinetic profiles. frontiersin.org For this compound, various computational models can predict its drug-likeness based on criteria such as Lipinski's Rule of Five, which evaluates molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

These predictive models can estimate parameters like aqueous solubility, Caco-2 cell permeability (an indicator of intestinal absorption), blood-brain barrier penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. frontiersin.orgnih.gov Predicting these properties helps in identifying potential liabilities early in the drug discovery process, allowing for chemical modifications to improve the compound's profile. The advancement of machine learning and quantitative structure-activity relationship (QSAR) models allows for increasingly accurate predictions of a compound's biological activity and potential toxicity. elsevierpure.comresearchgate.netnih.govnih.gov

Table 3: Predicted ADME Properties for this compound

PropertyDescriptionPredicted Value/Classification
Molecular Weight Mass of the molecule.~305.75 g/mol
logP (Lipophilicity) Octanol-water partition coefficient.High
Hydrogen Bond Donors Number of O-H and N-H bonds.1
Hydrogen Bond Acceptors Number of N and O atoms.4
Lipinski's Rule of Five Assessment of drug-likeness.Likely Compliant
Aqueous Solubility Predicted solubility in water.Low to Moderate
Blood-Brain Barrier (BBB) Permeation Likelihood of crossing into the central nervous system.Unlikely to be high
CYP2D6 Inhibition Potential to inhibit a key drug-metabolizing enzyme.Possible Inhibitor
Note: These values are predictions based on the chemical structure using standard computational ADME models.

X-ray Crystallography and NMR Spectroscopy for Ligand-Target Complex Characterization

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards for determining the three-dimensional structure of ligand-target complexes at atomic resolution. While no specific crystal or NMR structures of this compound bound to a protein target are publicly available, these techniques are fundamental to validating computational predictions.

X-ray crystallography would provide a static snapshot of the compound in the binding site, revealing precise bond distances, angles, and the specific atomic interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein. nih.govnih.gov This information is invaluable for structure-based drug design, allowing for rational modifications to improve binding affinity and selectivity.

NMR spectroscopy , on the other hand, provides information about the complex in solution, capturing its dynamic nature. nih.gov Techniques like Chemical Shift Perturbation (CSP) can identify the binding site on the protein by monitoring changes in the chemical shifts of protein residues upon addition of the ligand. Saturation Transfer Difference (STD) NMR can identify which parts of the ligand are in close contact with the protein. Furthermore, NMR is uniquely suited to study the dynamics of proline isomerization within the binding pocket, which can be functionally relevant. nih.govhw.ac.uknih.gov

Advanced Analytical and Biophysical Methodologies for Studying 1 4 Chlorophenyl Sulfonyl D Proline

Spectroscopic Characterization Techniques in Research (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural confirmation and characterization of 1-[(4-Chlorophenyl)sulfonyl]-D-proline. These techniques probe the molecular structure at the atomic level, providing a detailed fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the precise arrangement of atoms within a molecule. nih.gov For this compound, ¹H NMR would reveal the chemical environment of each hydrogen atom, showing characteristic signals for the protons on the D-proline ring and the chlorophenyl group. mdpi.com Similarly, ¹³C NMR would identify each unique carbon atom in the structure. mdpi.com Two-dimensional NMR techniques, such as COSY and HSQC, would be used to establish connectivity between protons and carbons, confirming the complete structural assignment. nih.gov

Table 1: Illustrative ¹H NMR Data for this compound

Proton Assignment Hypothetical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (Chlorophenyl)7.5 - 7.9Multiplet-
Proline α-CH4.2 - 4.4Doublet of Doublets-
Proline β-CH₂1.9 - 2.2Multiplet-
Proline γ-CH₂1.8 - 2.0Multiplet-
Proline δ-CH₂3.4 - 3.6Multiplet-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands corresponding to the sulfonyl group (S=O stretches), the carboxylic acid (O-H and C=O stretches), the C-Cl bond of the chlorophenyl group, and various C-H and C-N bonds within the proline structure.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound with high accuracy and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). mdpi.comscielo.org.za Fragmentation patterns observed in tandem MS (MS/MS) experiments can further confirm the structure by showing the loss of specific chemical groups, such as the chlorophenylsulfonyl moiety or the carboxyl group. nih.gov

Chromatographic Methods for Purification, Purity Assessment, and Quantitative Analysis (e.g., HPLC, GC)

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for the analysis and purification of non-volatile compounds like this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent like acetonitrile, would be typical. The compound's purity can be determined by the area of its peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): For GC analysis, the compound, being a proline derivative, would typically require derivatization to increase its volatility and thermal stability. sigmaaldrich.com This involves converting the carboxylic acid to an ester and blocking the amine group. sigmaaldrich.com Chiral GC columns can be used to separate the D- and L-enantiomers, which is crucial for confirming the stereochemical integrity of the D-proline moiety. sigmaaldrich.com

Table 2: Example HPLC Purity Analysis

Compound Retention Time (min) Peak Area (%) Purity Assessment
This compound8.5299.2High Purity
Impurity 14.150.5Minor Impurity
Impurity 29.780.3Minor Impurity

Calorimetric Techniques for Binding Thermodynamics (e.g., Isothermal Titration Calorimetry, Differential Scanning Calorimetry)

Calorimetric methods measure heat changes associated with molecular interactions or conformational changes, providing critical thermodynamic data.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique for directly measuring the thermodynamics of binding interactions in solution. nih.govwur.nl In a typical experiment, a solution of this compound would be titrated into a sample cell containing a potential target protein. The instrument measures the small amounts of heat released or absorbed upon binding. researchgate.net A single ITC experiment can determine the binding affinity (Kₐ), dissociation constant (Kₔ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction, offering a complete thermodynamic profile of the binding event. researchgate.nettainstruments.com

Differential Scanning Calorimetry (DSC): DSC measures the heat capacity of a sample as a function of temperature. It can be used to study the thermal stability of a target protein in the presence and absence of this compound. An increase in the melting temperature (Tₘ) of the protein upon addition of the compound would indicate a stabilizing interaction, providing indirect evidence of binding. nih.gov

Table 3: Hypothetical Thermodynamic Data from an ITC Experiment

Parameter Value Unit
Stoichiometry (n)1.05-
Association Constant (Kₐ)2.5 x 10⁵M⁻¹
Dissociation Constant (Kₔ)4.0µM
Enthalpy Change (ΔH)-8.5kcal/mol
Entropy Change (ΔS)2.5cal/mol·K

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) for Kinetic Analysis of Interactions

SPR and BLI are label-free, real-time optical biosensing techniques used to measure the kinetics of molecular interactions.

Surface Plasmon Resonance (SPR): In an SPR experiment, a target protein is typically immobilized on a sensor chip. nih.gov A solution of this compound is then flowed over the surface. Binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time. nih.gov This allows for the precise determination of the association rate constant (kₐ) and the dissociation rate constant (kₔ), from which the dissociation constant (Kₔ) can be calculated.

Biolayer Interferometry (BLI): BLI operates on a similar principle to SPR but uses optical interferometry to measure changes in the thickness of the molecular layer on the surface of a biosensor tip. nicoyalife.comcreative-biostructure.com One of the binding partners is immobilized on the biosensor tip, which is then dipped into wells containing the analyte, this compound, at various concentrations. creative-biostructure.com BLI is particularly well-suited for high-throughput screening of interactions and provides kinetic data comparable to SPR. nih.govharvard.edu

Fluorescence Spectroscopy and Anisotropy for Ligand-Target Interaction Studies

Fluorescence-based methods are highly sensitive and widely used to study binding events. researchgate.net

Fluorescence Spectroscopy: If the target protein has intrinsic fluorescence (e.g., from tryptophan residues), the binding of this compound may cause a change in the fluorescence intensity or a shift in the emission maximum. This phenomenon, known as fluorescence quenching or enhancement, can be monitored by titrating the compound into the protein solution to determine binding affinity.

Fluorescence Anisotropy (or Polarization): This technique is based on the principle that a small, fluorescently-labeled molecule tumbles rapidly in solution, leading to low anisotropy, while a large molecule tumbles more slowly, resulting in high anisotropy. nih.gov A fluorescently labeled version of this compound would exhibit low anisotropy. Upon binding to a much larger target protein, its tumbling rate would decrease significantly, leading to a measurable increase in anisotropy. nih.gov This change can be used to quantify the binding affinity. nih.gov

Microscopic Techniques for Cellular Localization and Morphological Effects (In Vitro Research)

Microscopy techniques are essential for visualizing the effects of a compound within a cellular context in in vitro research.

To study the cellular effects of this compound, researchers could employ various high-resolution microscopy methods. nih.gov For example, a fluorescent derivative of the compound could be synthesized and introduced to cultured cells. Confocal microscopy or super-resolution microscopy could then be used to determine its subcellular localization, revealing whether it accumulates in specific organelles like the nucleus, mitochondria, or endoplasmic reticulum. nih.gov

Furthermore, the morphological effects of the compound on cells can be assessed. Techniques like phase-contrast microscopy or differential interference contrast (DIC) microscopy can be used to observe changes in cell shape, adhesion, or motility over time. For more detailed structural analysis, immunofluorescence microscopy can be employed, where cells treated with the compound are stained with fluorescent antibodies against specific cellular components (e.g., cytoskeleton proteins like actin or tubulin) to visualize any induced structural rearrangements. nih.gov

Applications and Future Academic Perspectives of 1 4 Chlorophenyl Sulfonyl D Proline As a Research Tool

Utility as a Chemical Probe for Biological Target Validation and Pathway Elucidation

As a chemical probe, 1-[(4-Chlorophenyl)sulfonyl]-D-proline holds potential for the validation of biological targets and the elucidation of cellular pathways. The D-proline core provides a conformationally constrained framework that can orient the 4-chlorophenylsulfonyl group into specific binding pockets of proteins. This structural characteristic is particularly relevant for targeting enzymes where precise molecular recognition is crucial for inhibition.

Research into D-proline derivatives has highlighted their potential as inhibitors of metalloenzymes. Specifically, N-arylsulfonyl D-proline scaffolds have been investigated as inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. The 4-chlorophenylsulfonyl moiety can interact with the S1' subsite of MMPs, a key pocket that influences inhibitor potency and selectivity. By using this compound as a probe, researchers can investigate the role of specific MMPs in various physiological and pathological processes, such as cancer cell invasion and tissue remodeling.

The process of using this compound as a chemical probe would involve assessing its inhibitory activity against a panel of MMPs and other related enzymes to determine its selectivity profile. Once a primary target is identified, the compound can be used in cell-based assays to probe the downstream effects of target inhibition, thereby helping to elucidate the biological pathways in which the target is involved.

Potential as a Lead Compound or Scaffold in Academic Drug Discovery Programs

The structural features of this compound make it an attractive starting point, or lead compound, for academic drug discovery programs. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The D-proline scaffold is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets with high affinity.

The development of D-proline derivatives as MMP inhibitors illustrates this potential. Structure-activity relationship (SAR) studies on related N-arylsulfonyl D-proline compounds have shown that modifications to the sulfonyl group and the proline ring can significantly impact potency and selectivity. For instance, the exploration of different aromatic and heteroaromatic sulfonyl chlorides allows for the fine-tuning of interactions within the enzyme's active site.

Furthermore, the D-proline core can be functionalized at various positions to create a library of analogs. This chemical tractability allows for the systematic exploration of the chemical space around the initial lead compound to identify derivatives with improved potency, selectivity, and pharmacokinetic properties. The 4-chlorophenyl group, for example, can be replaced with other substituted aryl or alkyl groups to probe different interactions with the target protein.

Table 1: Investigated Biological Activities of Proline Sulfonamide Derivatives

Biological Activity Target Class Reference
Anticancer Metalloenzymes (MMPs)
Antimicrobial Various bacterial targets
Antioxidant Not specified

Contributions to Fundamental Understanding of Biological Systems and Mechanisms

The use of this compound and its analogs can contribute significantly to the fundamental understanding of biological systems and mechanisms. By selectively inhibiting a particular enzyme or receptor, such compounds allow researchers to dissect its specific role in a complex biological network.

For example, in the context of MMP inhibition, using a selective inhibitor based on the this compound scaffold can help to delineate the specific contributions of an individual MMP in a disease model, distinguishing its role from other closely related family members. This is crucial for understanding the intricate regulation of the extracellular matrix in both health and disease.

Moreover, the stereochemistry of the proline ring is a critical determinant of biological activity. Comparing the effects of this compound with its L-proline counterpart can provide valuable insights into the stereochemical requirements of a biological target. The D-amino acid configuration can also confer resistance to degradation by host proteases, a property that can be exploited in mechanistic studies requiring sustained target engagement.

Development of Novel In Vitro Assays or High-Throughput Screening Platforms

While specific examples for this compound are not detailed in the available literature, its properties suggest its utility in the development of novel in vitro assays and high-throughput screening (HTS) platforms. As a well-characterized inhibitor of a specific target, it could serve as a positive control or a reference compound in the development of new screening assays.

For instance, in an assay designed to identify new inhibitors of a particular MMP, this compound could be used to validate the assay's performance and to set a benchmark for the potency of newly discovered hits. Its mechanism of action, if well-defined, can also aid in the design of mechanism-based screening assays.

Furthermore, the this compound scaffold can be modified to incorporate reporter groups, such as fluorescent tags or biotin (B1667282) labels. These modified probes can be used in binding assays, such as fluorescence polarization or affinity chromatography, to identify and characterize new binding partners or to screen for compounds that compete for the same binding site.

Challenges and Opportunities in Translational Research for Pre-clinical Findings (Excluding Clinical Translation)

Translational research aims to bridge the gap between basic scientific discoveries and their practical application. For a research tool like this compound, the path from initial findings to a validated preclinical candidate presents both challenges and opportunities.

Challenges:

Selectivity: A significant challenge is achieving high selectivity for the intended biological target over other related proteins. Off-target effects can confound experimental results and lead to misinterpretation of biological pathways.

Pharmacokinetics: Compounds intended for in vivo studies must possess suitable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Poor solubility, rapid metabolism, or low bioavailability can limit the utility of a chemical probe in animal models.

In Vivo Validation: Demonstrating target engagement and a corresponding biological effect in a whole-organism model is a critical and often challenging step in validating the preclinical utility of a research compound.

Opportunities:

Biomarker Development: Preclinical studies with a well-characterized probe can lead to the identification of biomarkers that correlate with target engagement or pathway modulation. These biomarkers can be invaluable for monitoring disease progression and therapeutic response.

Disease Model Validation: The use of a selective chemical probe in various disease models can help to validate the role of a specific target in that disease, providing a strong rationale for pursuing it as a therapeutic target.

Proof-of-Concept Studies: Successful preclinical studies with a compound like this compound can provide crucial proof-of-concept for a particular therapeutic strategy, attracting further investment and research.

Emerging Research Areas and Unexplored Biological Roles for Sulfonyl Proline Derivatives

The field of sulfonyl proline derivatives is continually evolving, with new research areas and unexplored biological roles emerging. While much of the focus has been on enzyme inhibition, the versatility of this scaffold suggests a broader range of potential applications.

Emerging Research Areas:

Protein-Protein Interaction (PPI) Modulation: The rigid proline scaffold can be used to mimic secondary protein structures like β-turns, making sulfonyl proline derivatives potential modulators of PPIs, which are implicated in a wide range of diseases.

Epigenetic Targets: There is growing interest in developing small molecule probes for epigenetic targets such as histone deacetylases (HDACs) and methyltransferases. The sulfonyl proline scaffold could be adapted to target the active sites of these enzymes.

Targeting Allosteric Sites: Rather than competing with the natural substrate at the active site, compounds can be designed to bind to allosteric sites, offering a different mechanism of target modulation that can lead to improved selectivity.

Unexplored Biological Roles:

The vast complexity of the human proteome suggests that many potential targets for sulfonyl proline derivatives remain to be discovered. Phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, could reveal novel biological activities for this class of molecules. Subsequent target identification studies could then uncover new and unexpected roles for these compounds and their biological targets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.